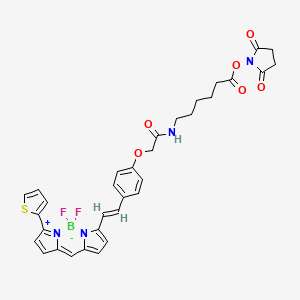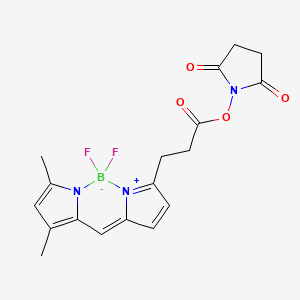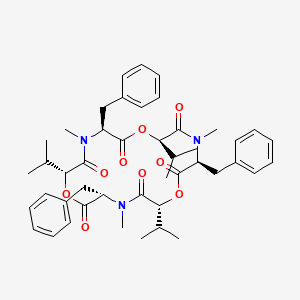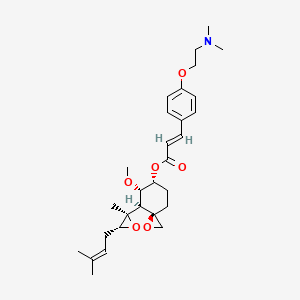
贝洛拉尼布
描述
Beloranib is a former drug candidate for the treatment of obesity. It was discovered by CKD Pharmaceuticals and its clinical development was led by Zafgen . The drug development was halted in 2016 after deaths during clinical trials .
Synthesis Analysis
Beloranib is a MetAP2 inhibitor that was previously investigated for the treatment of Prader-Willi syndrome . It was associated with venous thrombotic adverse events likely resulting from drug effects on vascular endothelial cells (ECs) .
Molecular Structure Analysis
Beloranib is a synthetic derivative of the antimicrobial agent fumagillin, from Aspergillus fumigatus . The beloranib chemical structure features a basic nitrogen with a high pK a (9.4) that makes it prone to protonation in acidic conditions .
Physical and Chemical Properties Analysis
Beloranib has a molecular weight of 499.648 . It has 6 hydrogen bond acceptors, 0 hydrogen bond donors, 12 rotatable bonds, and a topological polar surface area of 73.06 .
科学研究应用
肥胖和2型糖尿病的治疗
贝洛拉尼布,一种蛋氨酸氨肽酶2 (MetAP2) 抑制剂,已在治疗肥胖和2型糖尿病患者的有效性方面进行了研究 。在一项多中心随机双盲安慰剂对照临床试验中,参与者接受了贝洛拉尼布。 结果表明体重显着降低,HbA1c 水平得到改善 .
内皮细胞增殖的抑制
贝洛拉尼布已被发现能抑制内皮细胞增殖 。这种特性可能在治疗以内皮细胞过度增殖为特征的疾病中很有用。
血管生成的抑制
高剂量的贝洛拉尼布已被证明可以抑制血管生成 。血管生成,即新血管的形成,在癌症的生长和扩散中起着至关重要的作用。因此,贝洛拉尼布抑制血管生成的能力可能被用于癌症治疗。
肿瘤发生的抑制
除了抑制血管生成外,贝洛拉尼布还被发现可以抑制肿瘤发生 。这表明贝洛拉尼布可能被用作治疗癌症的新型治疗剂。
血糖控制的改善
贝洛拉尼布已证明具有改善血糖控制的能力 。这使其成为管理糖尿病患者血糖水平的潜在治疗剂。
脂肪减少
在肥胖和糖尿病的临床前模型中,像贝洛拉尼布这样的 MetAP2 抑制剂已被发现会引起以显着减少脂肪为特征的体重减轻 。这表明贝洛拉尼布可能被用于治疗肥胖。
安全和危害
作用机制
Target of Action
Beloranib primarily targets the enzyme Methionine Aminopeptidase 2 (MetAP2) . MetAP2 is involved in the removal of the amino-terminal methionine residue from nascent proteins, which is a crucial step in protein synthesis. By inhibiting MetAP2, Beloranib can influence various metabolic processes.
Mode of Action
Beloranib, an analog of the natural chemical compound fumagillin, acts as an inhibitor of MetAP2 . It binds to MetAP2 and inhibits its activity, thereby affecting the metabolic processes that this enzyme is involved in .
Biochemical Pathways
The inhibition of MetAP2 by Beloranib affects several biochemical pathways. In preclinical models of obesity and diabetes, MetAP2 inhibitors have been shown to produce weight loss characterized by markedly reduced adiposity and increased glycaemic control, as well as transiently reduced food intake .
Pharmacokinetics
Clinical trials have administered beloranib subcutaneously twice weekly , suggesting that this route of administration is effective for the drug.
Result of Action
The inhibition of MetAP2 by Beloranib leads to several molecular and cellular effects. It has demonstrated consistent and substantial weight loss and glucose-lowering effects in clinical studies of general obesity, hypothalamic-injury-associated obesity, and Prader–Willi syndrome . It’s important to note that the development of beloranib was halted due to an imbalance of venous thromboembolism events in beloranib-treated individuals .
Action Environment
The action of Beloranib can be influenced by various environmental factors. For instance, the occurrence of unexpected serious venous thromboembolism adverse events across Beloranib clinical trials led to the termination of Beloranib development . This suggests that certain conditions or factors in the patient’s body, such as a predisposition to thromboembolism, could potentially influence the action and efficacy of Beloranib.
生化分析
Biochemical Properties
Beloranib plays a crucial role in biochemical reactions by inhibiting the enzyme methionine aminopeptidase 2 (MetAP2). Methionine aminopeptidase 2 is a cytosolic metalloenzyme that cleaves the N-terminal methionine from nascent proteins. By inhibiting methionine aminopeptidase 2, beloranib disrupts the normal processing of proteins, leading to various downstream effects. Beloranib interacts with methionine aminopeptidase 2 through binding interactions, which result in the inhibition of the enzyme’s activity .
Cellular Effects
Beloranib has significant effects on various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. In particular, beloranib has been shown to reduce adiposity and improve glycemic control in preclinical models of obesity and diabetes. The compound’s effects on cell signaling pathways include the modulation of pathways involved in lipid metabolism and glucose homeostasis. Additionally, beloranib affects gene expression by altering the expression of genes related to metabolic processes .
Molecular Mechanism
The molecular mechanism of action of beloranib involves its binding interactions with methionine aminopeptidase 2. By inhibiting methionine aminopeptidase 2, beloranib prevents the cleavage of the N-terminal methionine from nascent proteins, leading to the accumulation of these proteins in their unprocessed form. This inhibition results in changes in gene expression and enzyme activity, ultimately affecting metabolic processes. Beloranib’s effects on enzyme inhibition and gene expression contribute to its ability to reduce adiposity and improve glycemic control .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of beloranib have been observed to change over time. The compound’s stability and degradation play a role in its long-term effects on cellular function. Studies have shown that beloranib can produce sustained weight loss and glycemic control over extended periods. The stability of beloranib and its degradation products can influence its efficacy and safety. Long-term studies have indicated that beloranib’s effects on cellular function are maintained over time, with consistent reductions in adiposity and improvements in glycemic control .
Dosage Effects in Animal Models
The effects of beloranib vary with different dosages in animal models. Studies have shown that higher doses of beloranib result in greater weight loss and improved glycemic control. There are threshold effects observed, where increasing the dosage beyond a certain point does not result in further improvements. Additionally, high doses of beloranib have been associated with toxic or adverse effects, such as venous thromboembolism events. Therefore, it is important to determine the optimal dosage that maximizes efficacy while minimizing adverse effects .
Metabolic Pathways
Beloranib is involved in various metabolic pathways, including those related to lipid metabolism and glucose homeostasis. The compound interacts with enzymes and cofactors involved in these pathways, leading to changes in metabolic flux and metabolite levels. By inhibiting methionine aminopeptidase 2, beloranib affects the processing of proteins involved in metabolic processes, resulting in alterations in lipid and glucose metabolism. These changes contribute to the compound’s ability to reduce adiposity and improve glycemic control .
Transport and Distribution
Beloranib is transported and distributed within cells and tissues through interactions with transporters and binding proteins. The compound’s localization and accumulation within specific tissues can influence its activity and efficacy. Studies have shown that beloranib is distributed to adipose tissues, where it exerts its effects on lipid metabolism and glucose homeostasis. The transport and distribution of beloranib are important factors in determining its overall efficacy and safety .
Subcellular Localization
The subcellular localization of beloranib plays a role in its activity and function. The compound is directed to specific compartments or organelles within cells through targeting signals and post-translational modifications. These localization signals ensure that beloranib reaches its intended site of action, where it can interact with methionine aminopeptidase 2 and exert its effects. The subcellular localization of beloranib is crucial for its ability to modulate metabolic processes and produce therapeutic effects .
属性
IUPAC Name |
[(3R,4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] (E)-3-[4-[2-(dimethylamino)ethoxy]phenyl]prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H41NO6/c1-20(2)7-13-24-28(3,36-24)27-26(32-6)23(15-16-29(27)19-34-29)35-25(31)14-10-21-8-11-22(12-9-21)33-18-17-30(4)5/h7-12,14,23-24,26-27H,13,15-19H2,1-6H3/b14-10+/t23-,24-,26-,27-,28+,29+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEZFKUBILQRZCK-MJSCXXSSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1C(O1)(C)C2C(C(CCC23CO3)OC(=O)C=CC4=CC=C(C=C4)OCCN(C)C)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CC[C@@H]1[C@@](O1)(C)[C@H]2[C@@H]([C@@H](CC[C@]23CO3)OC(=O)/C=C/C4=CC=C(C=C4)OCCN(C)C)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H41NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40179800 | |
| Record name | Beloranib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40179800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
499.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
251111-30-5, 609845-93-4 | |
| Record name | Beloranib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=251111-30-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Beloranib [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0251111305 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ZGN 433 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0609845934 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Beloranib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12671 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Beloranib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40179800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BELORANIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FI471K8BU6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3R)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-6-amino-2-[[(2S,3E)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]hexa-3,5-dienyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-4-oxo-4-sulfooxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid](/img/structure/B1667838.png)
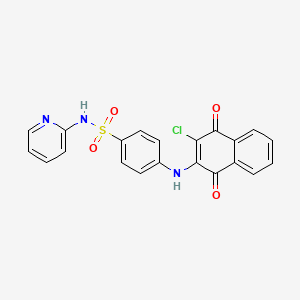
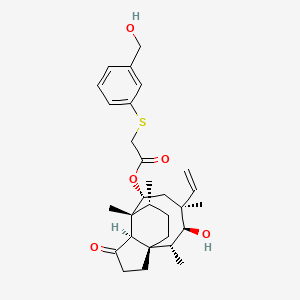
![[2,2'-Biquinoline]-4,4'-dicarboxylic acid, disodium salt](/img/structure/B1667841.png)
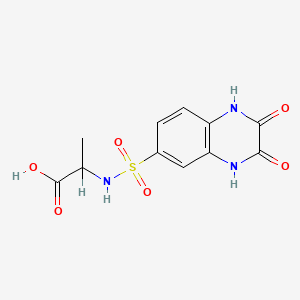

![Bicyclo[6.1.0]non-2-yne, cis-](/img/structure/B1667845.png)
![(2Z)-N1-[(4-Fluorophenyl)methyl]-N3-hydroxy-2-(phenylmethylene)-propanediamide](/img/structure/B1667849.png)
![3-Oxo-3-{4-[3-(Thiophen-2-Yl)-1,2,4-Oxadiazol-5-Yl]piperidin-1-Yl}propanenitrile](/img/structure/B1667850.png)
![4-Methyl-1-{4-[3-(Thiophen-2-Yl)-1,2,4-Oxadiazol-5-Yl]piperidin-1-Yl}pentan-1-One](/img/structure/B1667851.png)
